Lipophilicity Comparison: LogP of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole vs. Unsubstituted 1,2,3-Thiadiazole
The lipophilicity of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is significantly higher than that of the unsubstituted 1,2,3-thiadiazole core. The target compound exhibits a calculated LogP of 1.76 to 2.40 , whereas the parent 1,2,3-thiadiazole has a predicted LogP of approximately -0.1 [1]. This difference is attributable to the presence of the lipophilic isopropyl and chloromethyl substituents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 – 2.40 |
| Comparator Or Baseline | Unsubstituted 1,2,3-thiadiazole: LogP ≈ -0.1 |
| Quantified Difference | ΔLogP ≈ 1.86 – 2.50 |
| Conditions | Calculated LogP values from vendor databases and computational predictions. |
Why This Matters
Higher lipophilicity enhances the compound's ability to cross biological membranes, making it a more suitable scaffold for developing cell-permeable probes or drug candidates targeting intracellular pathways.
- [1] PubChem. (n.d.). 1,2,3-Thiadiazole. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
